molecular formula C18H19NO3 B1200187 Stepharine CAS No. 2810-21-1

Stepharine

Cat. No.: B1200187
CAS No.: 2810-21-1
M. Wt: 297.3 g/mol
InChI Key: OGJKMZVUJJYWKO-UHFFFAOYSA-N
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Description

Stepharine is an aporphine alkaloid predominantly found in the plant species Stephania glabra. This compound has garnered significant attention due to its diverse therapeutic properties, including anti-aging, anti-hypertensive, and anti-viral effects . This compound is part of the isoquinoline alkaloid family, which has been utilized in traditional medicine for centuries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Stepharine involves several key steps. One notable method includes a three-component Catellani reaction followed by an Au-catalyzed 6-exo-dig cyclization to assemble the 1-methylene-tetrahydroisoquinoline scaffold. This is followed by an oxidative dearomatization to construct the spiro-cyclohexadienone scaffold . The starting materials for this synthesis are readily available reagents such as aryl iodides, N-protected aziridines, and trialkylsilylacetylene .

Industrial Production Methods: Industrial production of this compound can be achieved through the cultivation of morphogenic cell cultures of Stephania glabra. This method involves establishing callus cultures from young leaves, which are then transferred to a liquid culture medium for subculturing. The methanolic extracts of these cultures are analyzed to determine the alkaloid composition, with this compound being produced at high levels (0.9% dry cell weight) in the morphogenic callus culture .

Chemical Reactions Analysis

Types of Reactions: Stepharine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates leading to the final structure of this compound, such as 1-methylene-tetrahydroisoquinoline and spiro-cyclohexadienone .

Comparison with Similar Compounds

Stepharine is unique among aporphine alkaloids due to its specific therapeutic properties and biosynthetic pathways. Similar compounds include:

  • Magnoflorine
  • Menisperine
  • Roemerine
  • Palmatine
  • Corydalmine
  • N-methylcorydalmine
  • Columbamine
  • Tetrahydropalmatine
  • Jatrorrhizine
  • Tetrandrine

These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic applications.

Properties

IUPAC Name

10,11-dimethoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-21-14-9-11-5-8-19-13-10-18(6-3-12(20)4-7-18)16(15(11)13)17(14)22-2/h3-4,6-7,9,13,19H,5,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJKMZVUJJYWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(CC24C=CC(=O)C=C4)NCCC3=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2810-21-1
Record name Stepharine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002810211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stepharine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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